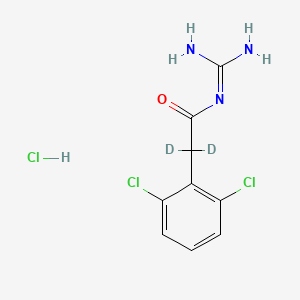
Guanfacine-alpha,alpha-d2 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanfacine-alpha,alpha-d2 HCl est une forme deutérée du chlorhydrate de guanfacine, un agoniste sélectif des récepteurs alpha-2A adrénergiques. Ce composé est principalement utilisé dans le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) et de l'hypertension artérielle. La version deutérée, this compound, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques de la guanfacine en raison de sa stabilité accrue et de sa résistance à la dégradation métabolique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de Guanfacine-alpha,alpha-d2 HCl implique la deutération du chlorhydrate de guanfacine. La synthèse commence généralement avec l'acide 2,6-dichlorophénylacétique comme matière première. Le processus implique plusieurs étapes, notamment la catalyse et la condensation, l'ammonolyse et la purification . Les conditions réactionnelles sont conçues pour être douces et respectueuses de l'environnement, réduisant la consommation d'énergie et minimisant la pollution .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que le pesage et l'emballage de précision afin de garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Guanfacine-alpha,alpha-d2 HCl subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : This compound peut subir des réactions de substitution nucléophile, où un nucléophile remplace un groupe partant dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'hydroxyde de sodium). Les réactions sont généralement réalisées dans des conditions contrôlées afin de garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier la stabilité et les voies métaboliques de la guanfacine, fournissant des informations sur sa pharmacocinétique.
Biologie : Le composé est utilisé dans des études biologiques pour comprendre ses effets sur les processus cellulaires et les interactions avec les récepteurs.
Médecine : this compound est utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité dans le traitement du TDAH et de l'hypertension artérielle.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et dans les processus de contrôle qualité afin de garantir la cohérence et la pureté des produits de guanfacine
Mécanisme d'action
This compound exerce ses effets en stimulant les récepteurs alpha-2A adrénergiques postsynaptiques. Cette stimulation inhibe la production d'adénosine monophosphate cyclique (AMPc) et ferme les canaux hyperpolarisés activés par les nucléotides cycliques (HCN). Ces actions améliorent l'efficacité du signal des neurones pyramidaux dans le cortex préfrontal, améliorant la mémoire de travail et l'attention . De plus, la stimulation des récepteurs alpha-2A favorise la croissance et la maturation des épines dendritiques, qui sont associées à l'apprentissage et à la mémoire .
Applications De Recherche Scientifique
Guanfacine-alpha,alpha-d2 HCl has a wide range of scientific research applications:
Chemistry: It is used to study the stability and metabolic pathways of guanfacine, providing insights into its pharmacokinetics.
Biology: The compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating ADHD and hypertension.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of guanfacine products
Mécanisme D'action
Guanfacine-alpha,alpha-d2 HCl exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors. This stimulation inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These actions enhance the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, the stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines, which are associated with learning and memory .
Comparaison Avec Des Composés Similaires
Guanfacine-alpha,alpha-d2 HCl est comparé à d'autres agonistes des récepteurs alpha-2 adrénergiques tels que la clonidine et la méthyldopa :
Clonidine : La guanfacine et la clonidine sont toutes deux utilisées pour traiter le TDAH et l'hypertension artérielle. .
Méthyldopa : La méthyldopa est principalement utilisée pour l'hypertension, en particulier chez les femmes enceintes.
Liste des composés similaires
- Clonidine
- Méthyldopa
- Tizanidine (utilisée pour la spasticité, mais possède des effets hypotenseurs légers) .
Propriétés
Formule moléculaire |
C9H10Cl3N3O |
|---|---|
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
2,2-dideuterio-N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2; |
Clé InChI |
DGFYECXYGUIODH-YLENYTFQSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)N=C(N)N.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)
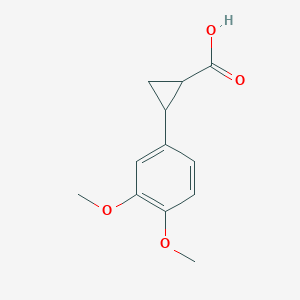
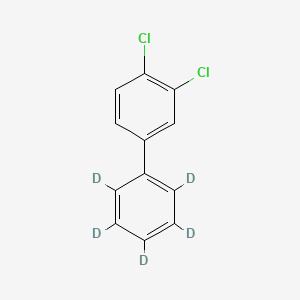
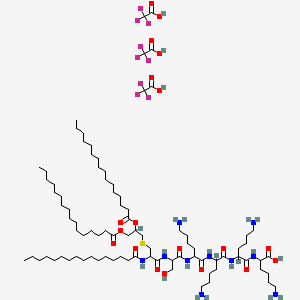
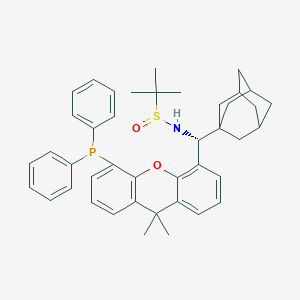
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
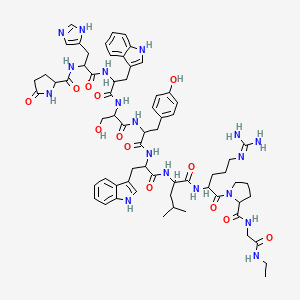
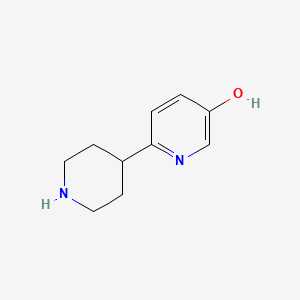
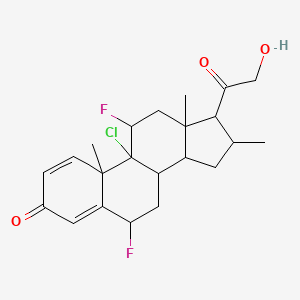
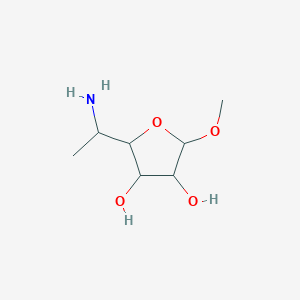
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
